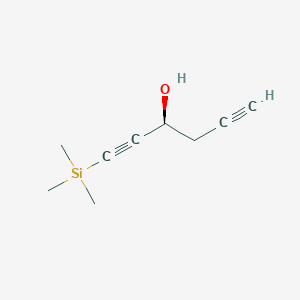![molecular formula C17H12O6 B14255184 5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid CAS No. 450387-74-3](/img/structure/B14255184.png)
5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a phenylacryloyl group and two carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid typically involves the esterification of benzene-1,3-dicarboxylic acid with 3-phenylacryloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylacryloyl group can be oxidized to form carboxylic acids.
Reduction: The double bond in the phenylacryloyl group can be reduced to form a saturated compound.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 5-[(3-phenylpropionyl)oxy]benzene-1,3-dicarboxylic acid.
Substitution: Formation of halogenated derivatives of the compound.
科学研究应用
5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its aromatic structure and functional groups.
作用机制
The mechanism of action of 5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The phenylacryloyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Comparison
Compared to these similar compounds, 5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid is unique due to the presence of the phenylacryloyl group. This group imparts additional reactivity and potential for functionalization, making it a versatile intermediate in organic synthesis. The compound’s unique structure also allows for specific interactions in biological systems, which can be leveraged for therapeutic applications.
属性
CAS 编号 |
450387-74-3 |
|---|---|
分子式 |
C17H12O6 |
分子量 |
312.27 g/mol |
IUPAC 名称 |
5-(3-phenylprop-2-enoyloxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H12O6/c18-15(7-6-11-4-2-1-3-5-11)23-14-9-12(16(19)20)8-13(10-14)17(21)22/h1-10H,(H,19,20)(H,21,22) |
InChI 键 |
WEPVRPIGNHRYQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14255109.png)


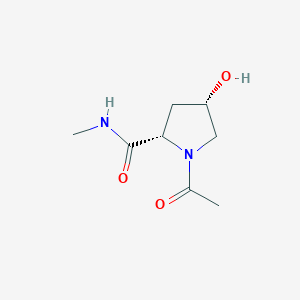
![5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14255124.png)

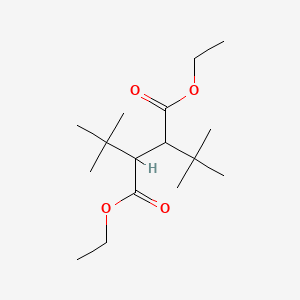
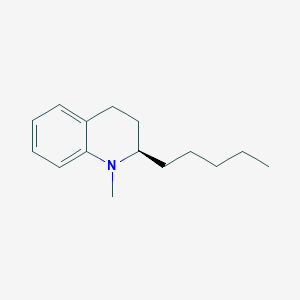

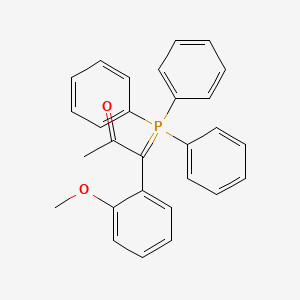
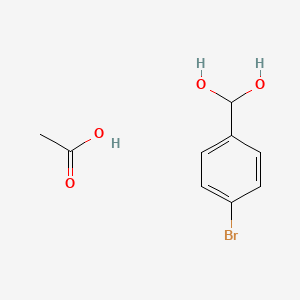
![1-Butylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14255173.png)
